molecular formula C15H23ClN6O5S B1293873 S-adenosylmethionine chloride CAS No. 24346-00-7

S-adenosylmethionine chloride

Cat. No.: B1293873
CAS No.: 24346-00-7
M. Wt: 434.9 g/mol
InChI Key: DYFPQIYEZQULMZ-XKGORWRGSA-N
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Description

S-adenosylmethionine chloride is a naturally occurring compound found in both prokaryotic and eukaryotic cells. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes, particularly in methylation reactions. This compound is involved in the transfer of methyl, methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .

Mechanism of Action

Target of Action

S-adenosylmethionine chloride, also known as S-(5’-Adenosyl)-L-methionine chloride, is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and is present in all living organisms . It is a natural substance present in the cells of the body and is a direct metabolite of the essential amino acid L-methionine .

Mode of Action

This compound plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This interaction with its targets results in methylation, which assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes, and helps in the maintenance of the action of several hormones and neurotransmitters that affect mood .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is known to donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as this compound itself can be modified prior to the group transfer such that a this compound-derived carboxymethyl or aminopropyl moiety can also be transferred .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A study found that the relative bioavailability of a novel oral formulation of this compound was approximately 2.8-fold higher than a commercial reference product based on area under the curve (AUC) ratios for the two products . The exposure of this formulation based on AUC was found to be approximately dose proportional . There was a significant food effect for this compound with a delayed time to maximum absorption (tmax), going from 45 h under fasted conditions to 13 h under fed conditions, and AUC with food reduced to 55% of that seen under fasting conditions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes, and helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . It also plays a role in the biosynthesis of ethylene, an important plant hormone and signaling molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary insufficiency, alcohol abuse, arsenic poisoning, irradiation, and other environmental or hereditary factors can lead to deregulation of this compound, which in turn can lead to a wide variety of human diseases, such as autoimmune disease, cancer, depression, and other neurological illnesses .

Biochemical Analysis

Biochemical Properties

S-adenosylmethionine chloride acts as a methyl group donor in many biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with methyltransferases, which transfer the methyl group from this compound to substrates such as DNA, RNA, proteins, and lipids . This methylation process is essential for regulating gene expression, protein function, and lipid metabolism. Additionally, this compound is involved in the synthesis of polyamines through its interaction with decarboxylases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in the methylation of DNA, which affects gene expression and can lead to changes in cell function . Furthermore, this compound is involved in the synthesis of neurotransmitters and phospholipids, which are critical for maintaining cell membrane integrity and function . It also has antioxidant properties, helping to protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a methyl donor in transmethylation reactions, transferring methyl groups to various substrates . This process is facilitated by methyltransferase enzymes, which catalyze the transfer of the methyl group from this compound to the target molecule. Additionally, this compound is involved in the transsulfuration pathway, where it is converted to homocysteine, which can then be used to produce cysteine and glutathione . These reactions are crucial for maintaining cellular redox balance and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including maintaining methylation patterns and supporting antioxidant defenses . Its stability and efficacy can be influenced by storage conditions and the presence of stabilizing agents.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to improve cognitive function and reduce symptoms of depression and liver disease . At high doses, this compound can cause adverse effects, including gastrointestinal disturbances and increased risk of serotonin syndrome when combined with certain medications . It is essential to determine the optimal dosage to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several key metabolic pathways, including transmethylation, transsulfuration, and polyamine synthesis . In the transmethylation pathway, it donates methyl groups to various substrates, influencing gene expression and protein function. In the transsulfuration pathway, this compound is converted to homocysteine, which can be further metabolized to cysteine and glutathione . These pathways are critical for maintaining cellular homeostasis and supporting detoxification processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is synthesized in the cytosol and then transported into various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of this compound within cells is essential for its role in methylation and other biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytosol but can also be found in the nucleus, mitochondria, and Golgi apparatus . The transport of this compound into these compartments is facilitated by specific transporters and is essential for its role in methylation and other cellular processes. The localization of this compound within these compartments allows it to participate in various biochemical reactions and support cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-adenosylmethionine chloride can be synthesized through chemoenzymatic methods. One such method involves the use of chlorinase SalL from the marine bacterium Salinispora tropica, which catalyzes the reversible nucleophilic attack of chloride at the C5’ ribosyl carbon of S-adenosylmethionine, leading to the formation of 5’-chloro-5’-deoxyadenosine with concomitant displacement of L-methionine .

Industrial Production Methods

Industrial production of this compound is primarily achieved through microbial fermentation. Strains such as Pichia pastoris and Saccharomyces cerevisiae are commonly used for this purpose. The production process involves optimizing culture conditions, enhancing the activity of S-adenosylmethionine synthetase, and eliminating rate-limiting factors in S-adenosylmethionine synthesis .

Chemical Reactions Analysis

Types of Reactions

S-adenosylmethionine chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as chloride ions and enzymes like methyltransferases. Reaction conditions typically involve physiological pH and temperature, as well as the presence of cofactors like ATP .

Major Products Formed

Major products formed from reactions involving this compound include methylated nucleic acids, proteins, lipids, and secondary metabolites. These products play significant roles in cellular functions and regulatory processes .

Scientific Research Applications

S-adenosylmethionine chloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-adenosylmethionine chloride include:

Uniqueness

This compound is unique due to its versatility in donating various chemical groups, such as methyl, methylene, aminocarboxypropyl, adenosyl, and amino moieties. This versatility allows it to participate in a wide range of biological processes and enzymatic transformations, making it a critical molecule in cellular metabolism and regulation .

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H/t7-,8+,10+,11+,14+,27?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFPQIYEZQULMZ-XKGORWRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032020
Record name S-Adenosylmethionine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24346-00-7
Record name S-Adenosyl-L-methionine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24346-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Adenosylmethionine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024346007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosylmethionine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-5'-[(3-amino-3-carboxypropyl)methylsulphonio]-5'-deoxyadenosine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-ADENOSYLMETHIONINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B02SK72839
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does intracerebroventricular (ICV) administration of SAM affect feed intake in broiler chickens compared to DL-methionine and 2-hydroxy-4-(methylthio) butanoic acid (HMTBa)?

A: The study found that ICV administration of SAM led to a significant reduction in feed intake in broiler chickens at all tested time points (30 to 180 minutes post-injection) compared to the control group (aCSF) []. This contrasts with HMTBa, which increased feed intake, and DL-methionine, which had a slight, statistically insignificant effect on feed intake []. This suggests that SAM may act on different hypothalamic pathways compared to DL-methionine and HMTBa to regulate feed intake in chickens.

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